3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
CAS No.: 1254036-08-2
Cat. No.: VC4696951
Molecular Formula: C9H14F3NO3
Molecular Weight: 241.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1254036-08-2 |
|---|---|
| Molecular Formula | C9H14F3NO3 |
| Molecular Weight | 241.21 |
| IUPAC Name | 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |
| Standard InChI Key | ANYZNWDLCIQRDJ-UHFFFAOYSA-N |
| SMILES | CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a 1-oxa-6-azaspiro[3.3]heptane core, where oxygen and nitrogen atoms occupy positions 1 and 6, respectively, within a fused bicyclic system. The spiro center at carbon 3 is substituted with two methyl groups, conferring steric stability, while the trifluoroacetate moiety acts as a counterion (Figure 1) . Computational models derived from InChI codes (InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7)) confirm the planar arrangement of the spiro ring and the trigonal geometry of the trifluoroacetate group.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄F₃NO₃ |
| Molecular Weight | 241.21 g/mol |
| IUPAC Name | 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane; 2,2,2-trifluoroacetic acid |
| SMILES | CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O |
| PubChem CID | 66600214 |
Synthesis and Preparation
Key Synthetic Routes
The synthesis of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves a multi-step process:
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Formation of the Spirocyclic Core: Cyclization of a diol or diamine precursor under acidic or basic conditions generates the 1-oxa-6-azaspiro[3.3]heptane scaffold. A related synthesis for N-tosyl-2-oxa-6-azaspiro[3.3]heptane achieved a 58% yield via cyclization followed by oxidation .
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Trifluoroacetylation: The free amine group is treated with trifluoroacetic anhydride (TFAA) to introduce the trifluoroacetate counterion. This step parallels the Dess-Martin periodinane oxidation used in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate synthesis .
Table 2: Representative Synthesis Yield
| Step | Reagents | Yield |
|---|---|---|
| Spirocycle Formation | H₂SO₄, EtOH | 65–70% |
| Trifluoroacetylation | TFAA, CH₂Cl₂ | 85–90% |
Purification and Optimization
Flash chromatography (silica gel, ethyl acetate/heptane gradient) is commonly employed to isolate the product, with purity confirmed via TLC and HPLC . The high cost of tert-butyl precursors (e.g., CHF 402.93 per 100 mg) underscores the need for efficient catalytic methods to reduce production expenses.
Applications in Pharmaceutical Research
Building Block for Drug Discovery
The compound’s spirocyclic structure mimics bioactive motifs found in antiviral and anticancer agents. For example, its rigidity enhances binding affinity to protease enzymes, making it valuable in HIV-1 inhibitor design .
Prodrug Development
The trifluoroacetate group’s lability under physiological conditions enables its use in prodrug strategies. In vivo studies of analogs demonstrate rapid cleavage to release active amines, improving pharmacokinetic profiles .
Physicochemical Properties and Stability
Thermal Stability
Differential scanning calorimetry (DSC) of related spiro compounds reveals decomposition temperatures above 150°C, suggesting suitability for high-temperature reactions .
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